H-Bond Donor Count: One vs. Two as a Determinant of CNS Multiparameter Optimization Desirability
The target compound bears a single hydrogen bond donor (secondary amine N–H), in contrast to the two hydrogen bond donors presented by its closest primary amine analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. In multiparameter optimization scoring functions for CNS drug candidates, reducing HBD count from two to one is typically associated with a significant improvement in predicted passive BBB permeation and a reduction in P-glycoprotein efflux liability [1][2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (computed by Cactvs, PubChem release 2025.04.14) |
| Comparator Or Baseline | (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine: HBD = 2 |
| Quantified Difference | ΔHBD = −1 (50% reduction vs. primary amine comparator) |
| Conditions | In silico computed HBD counts (PubChem); CNS MPO desirability framework (Wager et al., ACS Chem. Neurosci. 2010) |
Why This Matters
For CNS-targeted programs, a single HBD positions the target compound more favourably within CNS MPO desirability space than the two-HBD primary amine analog, a difference that directly translates into higher predicted probability of achieving brain exposure in vivo.
- [1] PubChem. N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Computed HBD = 1. CID 579620. National Center for Biotechnology Information. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010;1(6):435-449. View Source
